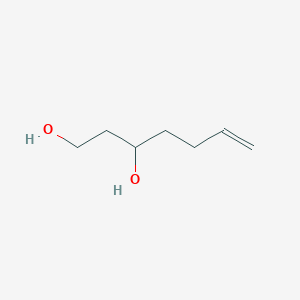

Hept-6-ene-1,3-diol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14O2 |

|---|---|

Molecular Weight |

130.18 g/mol |

IUPAC Name |

hept-6-ene-1,3-diol |

InChI |

InChI=1S/C7H14O2/c1-2-3-4-7(9)5-6-8/h2,7-9H,1,3-6H2 |

InChI Key |

SKHNNHZFSJEUKO-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCC(CCO)O |

Origin of Product |

United States |

Advanced Methodologies for the Stereocontrolled Synthesis of Hept 6 Ene 1,3 Diol

Retrosynthetic Disconnections and Strategic Planning for Hept-6-ene-1,3-diol Frameworks

Retrosynthetic analysis of the this compound framework reveals several potential bond disconnections. The primary challenge lies in controlling the relative and absolute stereochemistry of the two hydroxyl groups at the C1 and C3 positions.

A common strategy involves the disconnection of the C-C bond between C3 and C4, leading to precursors such as a homoallylic alcohol and a carbonyl compound. This approach often utilizes powerful reactions like the Nozaki-Hiyama-Kishi (NHK) reaction. rhhz.net Another viable disconnection is at the C2-C3 bond, suggesting an aldol-type reaction between an enolate and an aldehyde.

Strategic planning must also consider the terminal alkene. This functional group can be introduced at various stages of the synthesis. It can be present in one of the starting materials or formed later through elimination or metathesis reactions. The presence of the alkene can also be exploited to direct stereochemistry, for instance, through allylation reactions.

Diastereoselective and Enantioselective Synthetic Approaches to this compound

Achieving high levels of diastereoselectivity and enantioselectivity is paramount for the synthesis of complex molecules like this compound. A variety of methods have been developed to this end, ranging from the use of chiral auxiliaries to asymmetric catalysis and biocatalysis.

Chiral Auxiliary-Based Strategies and Their Stereochemical Induction

Chiral auxiliaries are compounds that can be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. scielo.org.mxsfu.ca After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of 1,3-diols, chiral auxiliaries can be attached to one of the precursor fragments. For example, a chiral auxiliary can be appended to an acetate-derived building block, which then undergoes a stereoselective aldol (B89426) reaction. The stereochemical outcome is dictated by the steric and electronic properties of the auxiliary, which biases the approach of the electrophile to one face of the enolate. Sulfur-based chiral auxiliaries derived from amino acids have proven to be particularly effective in these types of transformations. scielo.org.mx

Table 1: Examples of Chiral Auxiliaries in Aldol Reactions

| Chiral Auxiliary | Aldol Reaction Type | Diastereoselectivity | Reference |

|---|---|---|---|

| N-acetyl thiazolidinethione | Acetate aldol reaction | High | scielo.org.mx |

| Indene-based thiazolidinethione | Aldol reaction | High | scielo.org.mx |

Asymmetric Catalysis in the Construction of the 1,3-Diol and Terminal Alkene Moieties

Asymmetric catalysis offers a more atom-economical approach to stereocontrolled synthesis, as only a small amount of a chiral catalyst is required to generate large quantities of the desired product. rhhz.netresearchgate.net A range of transition-metal and organocatalysts have been developed for the synthesis of 1,3-diols.

One powerful method is the chromium-catalyzed Nozaki-Hiyama-Kishi (NHK) reaction, which can be used to form the 1,3-diol skeleton with high levels of enantioselectivity. rhhz.net This reaction involves the coupling of an allyl halide with an aldehyde in the presence of a chiral chromium catalyst. The stereochemistry of the product is controlled by the chiral ligand coordinated to the chromium center.

The terminal alkene can be introduced through various catalytic methods. For instance, rhodium-catalyzed asymmetric diboration of terminal alkenes, followed by oxidation, can yield chiral 1,2-diols, which can be further elaborated to 1,3-diols. thieme-connect.comnih.gov Palladium-catalyzed enantioselective diacetoxylation of terminal alkenes also provides a direct route to chiral diols. researchgate.net

Table 2: Asymmetric Catalytic Methods for Diol Synthesis

| Catalytic System | Reaction Type | Product Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Chiral Chromium/Carbazole-based bisoxazoline | Nozaki-Hiyama-Kishi (NHK) | Protected 1,3-diols | Up to 98% | rhhz.netresearchgate.net |

| Rhodium/Chiral Ligand | Asymmetric Diboration | 1,2-diols | Up to 99% | thieme-connect.comnih.gov |

| Palladium/Pyridinyl Oxazoline Ligand | Enantioselective Diacetoxylation | 1,2-diols | High | researchgate.net |

Chemoenzymatic and Biocatalytic Methods for Enantiopure Diol Generation

Enzymes are highly efficient and selective catalysts that can be used to perform a wide range of chemical transformations with exquisite stereocontrol. rsc.orgumich.edu Chemoenzymatic approaches combine the advantages of both chemical and enzymatic catalysis to achieve synthetic goals that would be difficult to attain using either method alone. nih.govmdpi.com

Lipases are a class of enzymes that are commonly used for the kinetic resolution of racemic alcohols and diols. nih.gov In a kinetic resolution, the enzyme selectively acylates one enantiomer of the racemic mixture, allowing for the separation of the two enantiomers. This approach has been successfully applied to the synthesis of enantiopure 1,3-diols.

Alcohol dehydrogenases (ADHs) are another class of enzymes that can be used for the asymmetric reduction of ketones to chiral alcohols. rsc.orgasm.org By carefully selecting the appropriate ADH, it is possible to reduce a β-hydroxy ketone to the corresponding syn- or anti-1,3-diol with high diastereoselectivity and enantioselectivity.

Table 3: Chemoenzymatic and Biocatalytic Approaches to Chiral Diols

| Enzyme/Method | Reaction Type | Substrate | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| Lipase B from Candida antarctica (CALB) | Kinetic Resolution | Racemic chlorohydrin | Enantiopure (R)-chlorohydrin | High ee | mdpi.com |

| Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | β-hydroxy ketone | Chiral 1,3-diol | High de and ee | researchgate.net |

Convergent Synthesis of this compound from Readily Available Precursors

Convergent synthesis is a strategy that involves the independent synthesis of two or more fragments of a target molecule, which are then coupled together in the final stages of the synthesis. rsc.orgresearchgate.net This approach is often more efficient than a linear synthesis, as it allows for the parallel construction of complex molecular architectures.

For the synthesis of this compound, a convergent approach could involve the coupling of a C3 fragment with a C4 fragment. For example, a chromium-catalyzed allylation reaction could be used to couple a protected (E)-4-bromobut-2-en-1-ol with an appropriate aldehyde to generate the 1,3-diol framework. rhhz.net This method has been shown to be effective for the synthesis of a variety of optically pure 1,3-diols with good yields and high enantioselectivities. researchgate.net

Novel Reaction Discoveries in the Formation of this compound Analogs

The development of new reactions and methodologies is crucial for advancing the field of organic synthesis. sioc-journal.cnrsc.org In the context of 1,3-diol synthesis, several novel reactions have been reported that have the potential to be applied to the synthesis of this compound and its analogs.

One such discovery is the potassium base-promoted diastereoselective synthesis of 1,3-diols from allylic alcohols and aldehydes. nih.gov This reaction proceeds through a tandem allylic-isomerization/Aldol-Tishchenko reaction, providing a new way to access 1,3-diols with three contiguous stereogenic centers.

Another innovative approach involves the use of silenes as novel synthetic reagents. researchgate.net Aryl-substituted silenes can be generated in situ and trapped to form silacycles with high diastereoselectivity. These silacycles can then be oxidized to afford functionalized diols.

Principles of Sustainable Synthesis Applied to this compound (e.g., atom economy, solvent selection)

The advancement of synthetic organic chemistry is increasingly intertwined with the principles of green and sustainable chemistry. The production of chiral molecules such as this compound, a bifunctional compound with potential as a synthetic building block, provides a relevant case study for applying these principles. While dedicated literature on the sustainable synthesis of this specific diol is limited, established green methodologies for constructing chiral 1,3-diols and functionalized alkenes can be directly applied. These strategies focus on maximizing efficiency, reducing waste, and utilizing safer materials through concepts like atom economy, strategic solvent selection, and the use of catalytic methods, particularly biocatalysis.

Atom Economy

Atom economy is a fundamental metric of green chemistry that assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. Reactions with high atom economy, such as additions and rearrangements, are inherently more sustainable as they minimize the generation of stoichiometric byproducts.

In the context of synthesizing this compound, several reaction types can be considered for their atom economy. The synthesis of 1,3-diols often proceeds through a two-step sequence: a carbon-carbon bond formation to create a β-hydroxy ketone (an aldol reaction), followed by the reduction of the ketone. Modern catalytic approaches significantly enhance the efficiency and sustainability of this sequence.

Key Findings:

Aldol Reactions: Direct asymmetric aldol reactions, catalyzed by organocatalysts like L-proline or chiral Zn2+ complexes, represent an atom-economical route to the β-hydroxy ketone precursor. nih.gov These reactions directly combine an aldehyde and a ketone with minimal waste.

Olefin Metathesis: For constructing the alkene moiety, olefin cross-metathesis (CM) is a powerful and inherently atom-economical method that has been applied to the synthesis of various functionalized alkenes and natural products. researchgate.net

Hydrogenation and Reduction: The reduction of the ketone to the secondary alcohol is a critical step. Catalytic hydrogenation is highly atom-economical. Alternatively, chemoenzymatic strategies often employ oxidoreductases (dehydrogenases) with cofactor regeneration systems, which reduces the amount of chemical reductant needed. nih.gov

Below is a table comparing the theoretical atom economy of different reaction types relevant to the synthesis of 1,3-diols.

| Reaction Type | General Transformation | Theoretical Atom Economy | Sustainability Aspect |

| Asymmetric Aldol Addition | Aldehyde + Ketone → β-Hydroxy Ketone | 100% | All reactant atoms are incorporated into the product, generating no byproducts. |

| Ketone Reduction (Catalytic Hydrogenation) | Ketone + H₂ → Secondary Alcohol | 100% | Hydrogen is the only reagent, and no atoms are wasted. |

| Ketone Reduction (Hydride Transfer) | Ketone + NaBH₄ → Secondary Alcohol | < 100% | Involves stoichiometric use of a hydride reagent and generates borate (B1201080) salts as waste. |

| Wittig Olefination | Aldehyde + Ylide → Alkene + Phosphine Oxide | Low | Generates a stoichiometric amount of triphenylphosphine (B44618) oxide, a high molecular weight byproduct. researchgate.net |

| Olefin Cross-Metathesis | Alkene + Alkene → New Alkene + Volatile Alkene | High | While a small molecule (e.g., ethylene) is lost, the main fragments are combined efficiently. researchgate.net |

Solvent Selection

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Green chemistry encourages the use of non-toxic, renewable, and easily recyclable solvents, or eliminating their use altogether. polimi.it

Key Findings:

Aqueous Media: A significant trend in sustainable synthesis is the use of water as a reaction solvent. Chemoenzymatic syntheses, which combine metal or organocatalysis with biocatalysis, are frequently designed to run in aqueous systems. nih.govnih.gov This approach not only reduces reliance on volatile organic compounds (VOCs) but is also essential for the activity of many enzymes. An iridium-catalyzed annulation for synthesizing heterocycles from diols was also shown to be highly effective in water. rsc.orgsci-hub.se

Green Organic Solvents: When organic solvents are necessary, greener alternatives are preferred. For instance, cyclopentylmethyl ether (CPME) has been identified as a more effective solvent than traditional options for certain reactions, leading to increased enantioselectivity. sci-hub.se

Solvent-Free Reactions: The most sustainable option is to conduct reactions without any solvent. High-yield regioselective synthesis of serinol derivatives has been achieved by reacting aldehydes and ketones in the absence of both solvents and catalysts, showcasing a highly efficient and green methodology. polimi.it

The following table summarizes various solvents and their green chemistry credentials in the context of diol synthesis and related transformations.

| Solvent | Classification | Application Example | Reference |

| Water (H₂O) | Greenest Solvent | Chemoenzymatic synthesis of chiral 1,3-diols; Iridium-catalyzed annulations. | nih.govnih.govrsc.orgsci-hub.se |

| Cyclopentylmethyl ether (CPME) | Green Alternative | Iridium-catalyzed annulation for heterocycle synthesis. | sci-hub.se |

| Ethanol | Bio-based Solvent | Used as a co-solvent in the catalytic conversion of furan (B31954) derivatives. | rsc.org |

| Toluene | Petrochemical; Hazardous | Used in the synthesis of epoxide intermediates. | mdpi.com |

| Tetrahydrofuran (THF) | Petrochemical; Peroxide-former | Common solvent for Grignard reactions and reductions. | benchchem.commdpi.com |

| No Solvent | Ideal Green Condition | Synthesis of imines and oxazolidines from serinol. | polimi.it |

Combining these principles, a sustainable route to this compound could involve an organo- or metal-catalyzed aldol reaction in water, followed by a one-pot, enzyme-catalyzed reduction using an oxidoreductase. nih.govresearchgate.net This chemoenzymatic approach leverages high atom economy and a benign solvent, representing a significant advance over classical stoichiometric methods. researchgate.netsciengine.com

Mechanistic and Transformational Studies of Hept 6 Ene 1,3 Diol Reactivity

Selective Chemical Transformations of the Terminal Alkene Moiety

The terminal alkene in hept-6-ene-1,3-diol presents a site for a variety of selective chemical transformations. The presence of the nearby 1,3-diol motif, particularly the hydroxyl group at the C3 position (a homoallylic alcohol relative to the alkene), can exert significant stereodirecting influence on these reactions. This allows for controlled functionalization of the olefin, leading to the formation of new stereocenters with predictable diastereoselectivity.

The oxidation of the terminal double bond in this compound can be guided by the stereochemistry of the existing hydroxyl groups. The C3 hydroxyl, being in a homoallylic position, is particularly influential in directing the approach of oxidizing reagents.

Epoxidation: The epoxidation of homoallylic alcohols can proceed with diastereoselectivity that is dependent on the reagent employed. For substrates that can form a hydrogen bond with the oxidant, such as those using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), the reaction typically proceeds syn to the directing hydroxyl group. This is rationalized by a transition state model where the peroxy acid is delivered to the alkene face via hydrogen bonding with the nearby alcohol. Conversely, certain metal-catalyzed systems can lead to the opposite diastereomer. For instance, vanadium-catalyzed epoxidations often favor the formation of the anti epoxide relative to the directing alcohol. This reversal in selectivity is attributed to a different transition state geometry where steric interactions are minimized by placing the catalyst complex anti to the substituent on the stereocenic carbon.

Table 1: Representative Diastereoselective Epoxidation of Homoallylic Alcohols

| Oxidizing Agent | Typical Diastereoselectivity (syn:anti) | Reference |

|---|---|---|

| m-CPBA | High syn selectivity | General principle |

| VO(acac)₂ / t-BuOOH | High anti selectivity | General principle |

| Methyltrioxorhenium (MTO) / H₂O₂ | High yields, variable selectivity | General principle |

Dihydroxylation: Similar to epoxidation, the dihydroxylation of the alkene in this compound can be influenced by the hydroxyl directing group. The use of osmium tetroxide (OsO₄) in the presence of a coordinating ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) has been shown to be effective for the directed dihydroxylation of cyclic homoallylic alcohols, yielding products with good to excellent levels of remote asymmetric induction. This directing effect arises from the coordination of the hydroxyl group to the osmium center, delivering the oxidant to the proximal face of the double bond. This principle can be extended to acyclic systems like this compound to control the stereochemical outcome of the dihydroxylation.

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another group across the double bond. The regioselectivity and stereoselectivity of these additions can be controlled by the substrate's existing functionality.

Hydroboration: The hydroboration-oxidation of this compound is a powerful method for introducing a hydroxyl group at the terminal carbon (C7) with anti-Markovnikov regioselectivity. The stereochemical outcome at the newly formed stereocenter at C6 can be influenced by the existing chiral centers at C1 and C3. Pioneering work in acyclic stereocontrol has established that the diastereoselectivity of hydroboration is dictated by the steric and stereoelectronic properties of the substrate. The hydroxyl group at C3 can direct the approach of the borane reagent, leading to a preferred diastereomer. The choice of borane reagent, from the sterically undemanding borane-THF complex (BH₃·THF) to bulkier reagents like 9-borabicyclo[3.3.1]nonane (9-BBN), can further tune the selectivity of the reaction.

Table 2: Influence of Directing Groups in Hydrofunctionalization

| Reaction | Reagent | Controlling Factor | Outcome |

|---|---|---|---|

| Hydroboration | BH₃·THF or 9-BBN | Hydroxyl directing group, acyclic stereocontrol | Diastereoselective formation of a primary alcohol |

| Hydrozirconation | Schwartz's reagent (Cp₂ZrHCl) | Syn-addition | Formation of a C-Zr bond for further functionalization |

| Hydroalumination | DIBAL-H | Syn-addition | Formation of a C-Al bond |

Hydrometalation: Hydrometalation involves the syn-addition of a metal-hydride bond across the alkene. wikipedia.orgthieme-connect.de Common examples include hydrozirconation using Schwartz's reagent and hydroalumination. These reactions convert the terminal alkene into a carbon-metal bond, which serves as a versatile intermediate for subsequent carbon-carbon bond-forming reactions, such as cross-coupling with organic halides. The regioselectivity is typically high for placing the metal at the terminal, less sterically hindered position.

Olefin metathesis is a catalytic reaction that enables the redistribution of alkylidene fragments between two alkenes. libretexts.orgnih.gov This transformation is a powerful tool for carbon-carbon bond formation and can be applied to this compound to achieve skeletal diversification. nih.gov

Cross-Metathesis (CM): In cross-metathesis, this compound can be reacted with another terminal or internal alkene in the presence of a ruthenium catalyst (e.g., Grubbs' catalysts) to generate a new, more complex molecule. organic-chemistry.org This reaction allows for the extension of the carbon chain and the introduction of various functional groups at the terminus of the molecule. The efficiency and selectivity of CM depend on the relative reactivity of the two alkene partners. organic-chemistry.org

Ring-Closing Metathesis (RCM): While this compound itself cannot undergo RCM, it is a key precursor for substrates designed for this reaction. For example, acylation or etherification of the C1 hydroxyl group with an alkene-containing moiety would generate a diene. This diene could then undergo an intramolecular RCM reaction to form a functionalized unsaturated carbocycle. wikipedia.org The size of the resulting ring is determined by the length of the tether connecting the two alkene units. RCM is a highly effective method for constructing five-, six-, and seven-membered rings. harvard.edu

Table 3: Applications of Olefin Metathesis for Skeletal Diversification

| Metathesis Type | Reactant Partner | Catalyst | Potential Product |

|---|---|---|---|

| Cross-Metathesis | Styrene | Grubbs' 2nd Gen. | A styrenyl-substituted derivative of the diol |

| Cross-Metathesis | Methyl acrylate | Grubbs' 2nd Gen. | An unsaturated ester derivative |

| Ring-Closing Metathesis | Requires prior derivatization to a diene | Grubbs' or Hoveyda-Grubbs' | Unsaturated carbocycles or heterocycles |

Stereospecific Functionalization of the 1,3-Diol Motif

The 1,3-diol system in this compound, containing both a primary (C1) and a secondary (C3) alcohol, allows for a range of stereospecific functionalizations. These transformations rely on exploiting the differential reactivity of the two hydroxyl groups and employing reagents that control the stereochemical outcome at the chiral C3 center.

The selective manipulation of one hydroxyl group in the presence of the other is a common challenge in the synthesis of polyols. This is typically achieved through regioselective protection and deprotection strategies.

Cyclic Acetal Formation: The 1,3-diol motif is ideally suited for the formation of a six-membered cyclic acetal, which protects both hydroxyl groups simultaneously. chem-station.com Reaction with an aldehyde or ketone, such as benzaldehyde or acetone, under acidic catalysis yields a benzylidene acetal or an isopropylidene acetal (acetonide), respectively. chem-station.comorganic-chemistry.org These protecting groups are stable under basic, nucleophilic, and reductive conditions but are readily cleaved by acid. organic-chemistry.org

Furthermore, the resulting cyclic acetals can be regioselectively opened. For instance, reductive cleavage of a benzylidene acetal using reagents like diisobutylaluminium hydride (DIBAL-H) can selectively yield a benzyl ether at either the primary or secondary position, depending on the reagent and reaction conditions.

Silyl Ether Formation: Alternatively, the primary hydroxyl at C1 is sterically more accessible and generally more reactive towards bulky silylating agents, such as tert-butyldimethylsilyl chloride (TBSCl) or triisopropylsilyl chloride (TIPSCl). This difference in reactivity allows for the selective protection of the C1 hydroxyl, leaving the C3 hydroxyl available for further transformation. Cyclic silylene acetals can also be formed across the 1,3-diol and subsequently opened with high regioselectivity. acs.orgresearchgate.net

Table 4: Common Strategies for Protecting 1,3-Diols

| Protecting Group | Reagents | Stability | Cleavage Conditions |

|---|---|---|---|

| Benzylidene Acetal | Benzaldehyde, acid catalyst (e.g., TsOH) | Basic, reductive, oxidative | Acidic hydrolysis, hydrogenolysis |

| Isopropylidene Acetal | Acetone or 2,2-dimethoxypropane, acid catalyst | Basic, reductive, oxidative | Mild acidic hydrolysis |

| tert-Butyldimethylsilyl (TBS) Ether | TBSCl, imidazole | Most conditions except acidic and fluoride | Fluoride source (e.g., TBAF), strong acid |

| Di-tert-butylsilylene Acetal | t-Bu₂Si(OTf)₂ | General stability | Fluoride source, Lewis acids |

Controlling the stereochemistry at the C3 hydroxyl center is crucial for synthesizing specific diastereomers of this compound derivatives. This can be achieved through reactions that proceed with either inversion or retention of configuration.

Stereoinvertive Transformations: The Mitsunobu reaction is a classic and powerful method for achieving the inversion of stereochemistry at a secondary alcohol center. wikipedia.orgnih.gov Treatment of this compound (with the C1 hydroxyl appropriately protected) with triphenylphosphine (B44618) (PPh₃), an azodicarboxylate like diethyl azodicarboxylate (DEAD), and a suitable nucleophile (e.g., a carboxylic acid) results in an Sₙ2 reaction. wikipedia.org This process activates the hydroxyl group, which is then displaced by the nucleophile from the backside, leading to complete inversion of the configuration at C3. wikipedia.org Using azidotrimethylsilane as the azide source in a Mitsunobu reaction provides a route to amino alcohols with inverted stereochemistry after reduction. acs.org

Stereoretentive Transformations: Stereoretention is less direct than inversion and is often achieved through a sequence of two consecutive inversions. For example, the secondary alcohol can be converted into a good leaving group, such as a tosylate or mesylate, a reaction that proceeds with retention of configuration as it does not break the C-O bond. chemistrysteps.com Subsequent displacement of the tosylate with a nucleophile in an Sₙ2 reaction causes an inversion. If this product is then subjected to another Sₙ2 reaction with the desired functional group, a second inversion occurs, resulting in a net retention of the original stereochemistry. Alternatively, certain neighboring group participation or specific reagents can lead directly to retention, though these are less common for simple secondary alcohols. The reaction of an alcohol with thionyl chloride (SOCl₂) can proceed with retention of configuration through an Sₙi (internal nucleophilic substitution) mechanism, though the addition of pyridine typically forces an Sₙ2 pathway with inversion. masterorganicchemistry.com

Table 5: Methods for Stereospecific Functionalization of the C3-Hydroxyl Group

| Transformation | Reagents | Mechanism | Stereochemical Outcome |

|---|---|---|---|

| Esterification | PPh₃, DEAD, RCOOH | Mitsunobu (Sₙ2) | Inversion |

| Azidation | PPh₃, DIAD, Me₃SiN₃ | Mitsunobu (Sₙ2) | Inversion |

| Tosylation | TsCl, pyridine | Activation | Retention |

| Halogenation | SOCl₂ (no base) | Sₙi | Retention |

| Halogenation | SOCl₂, pyridine | Sₙ2 | Inversion |

Controlled Oxidation of the Diol to Carbonyls

There is no specific information available in the searched literature regarding the controlled oxidation of this compound to its corresponding carbonyl compounds. Research on the oxidation of a related compound, (2S,3R)-2-(t-butyloxycarbonylamino)this compound, has been mentioned in the context of a total synthesis, where a Swern oxidation was used to convert the diol to a ketone. However, this was performed on a more complex, protected amino derivative and not the parent diol. Detailed studies on the selective oxidation of either the primary or secondary alcohol in this compound, including reagents, conditions, and yields, are not available.

Interplay Between Alkene and Diol Functionalities in Cascade Reactions

No specific examples of cascade reactions involving the interplay between the alkene and diol functionalities of this compound have been documented in the available literature. While the structure of this compound, with its terminal alkene and two hydroxyl groups, suggests the potential for various intramolecular cascade reactions (such as cyclizations), no published studies have explored or detailed such transformations for this specific molecule.

Elucidation of Reaction Mechanisms Governing this compound Transformations

Specific mechanistic studies that elucidate the pathways of reactions involving this compound are not present in the currently accessible research. While general mechanisms for reactions of diols and alkenes are well-established in organic chemistry, dedicated studies providing kinetic data, computational analysis, or isotopic labeling experiments specifically for this compound transformations could not be found.

Strategic Applications of Hept 6 Ene 1,3 Diol in Organic Synthesis

Hept-6-ene-1,3-diol as a Versatile Chiral Building Block for Complex Molecules

The synthetic utility of this compound is rooted in its distinct structural features: a stereochemically defined diol system and a reactive terminal double bond. The 1,3-diol motif is a ubiquitous structural element found in a vast number of polyketide-derived natural products. researchgate.netnih.gov The stereoselective synthesis of molecules containing these units is a central goal in organic chemistry. researchgate.netrsc.org

This compound offers a pre-packaged chiral segment that can be incorporated into larger molecules, controlling the stereochemical outcome of subsequent transformations. The two hydroxyl groups can be selectively protected or activated, allowing for stepwise elaboration of a molecular chain. Simultaneously, the terminal alkene at the C-6 position provides a versatile handle for a wide array of carbon-carbon bond-forming reactions. This dual functionality allows for orthogonal chemical strategies, where the diol and alkene moieties can be manipulated independently.

Table 1: Structural Features of this compound and Their Synthetic Potential

| Structural Feature | Potential Synthetic Transformations | Application in Complex Molecules |

|---|---|---|

| Chiral 1,3-Diol | Protection, Acylation, Etherification, Oxidation | Introduction of defined stereocenters; Formation of cyclic acetals/ketals; Precursor to β-hydroxy ketones. |

| Terminal Alkene | Olefin Metathesis, Heck Coupling, Hydroboration-Oxidation | Chain extension and elaboration; Macrocyclization; Introduction of new functional groups. |

| Bifunctionality | Orthogonal protection/deprotection strategies | Stepwise and controlled construction of complex polyol and polyketide fragments. |

Its Role as a Precursor in the Total Synthesis of Natural Products and Bioactive Compounds

This compound serves as an ideal starting material for constructing segments of these natural products. The chiral diol portion can be directly integrated into the carbon backbone, establishing two stereocenters in a single step. The terminal alkene is particularly valuable for subsequent key transformations required in complex synthesis. For example, it can participate in ring-closing metathesis to form large macrolactones or undergo cross-coupling reactions to elongate the carbon skeleton. While specific total syntheses originating from this compound are not extensively documented, its structure makes it a highly logical and potent precursor for such endeavors.

Table 2: Potential Reactions for Natural Product Synthesis using this compound

| Reaction Type | Reagents/Catalyst | Application |

|---|---|---|

| Ring-Closing Metathesis | Grubbs' or Schrock Catalyst | Synthesis of macrocyclic compounds. |

| Cross Metathesis | Grubbs' or Schrock Catalyst | Chain elongation with other olefins. |

| Heck Reaction | Pd(0) catalyst, base | Coupling with aryl or vinyl halides. |

| Epoxidation/Ring-Opening | m-CPBA, then nucleophile | Introduction of further stereocenters and functional groups. |

| Hydroboration-Oxidation | BH₃•THF, then H₂O₂/NaOH | Conversion of terminal alkene to a primary alcohol for further extension. |

Derivatization of this compound for Material Science and Polymer Chemistry Research

The dual functionality of this compound opens avenues for its use in material science and polymer chemistry. Both the hydroxyl groups and the terminal alkene can be leveraged to create novel polymers and functional materials.

The diol component can act as a monomer in step-growth polymerization. For instance, it can be reacted with diacids or diisocyanates to form polyesters and polyurethanes, respectively. The resulting polymers would feature a pendant vinyl group at regular intervals along the backbone. This pendant alkene serves as a site for post-polymerization modification, allowing for the tuning of material properties.

One of the most efficient methods for such modification is the thiol-ene "click" reaction. researchgate.net This reaction proceeds rapidly under mild conditions, often initiated by light, and allows for the quantitative attachment of various thiol-containing molecules to the alkene. researchgate.net This strategy can be used to introduce a wide range of functional groups, altering properties like solubility, thermal stability, or surface energy. Furthermore, if a dithiol is used, the pendant alkenes can act as cross-linking points to form robust polymer networks.

Table 3: Potential Derivatizations for Material Science Applications

| Functional Group | Derivatization Reaction | Resulting Material/Application |

|---|---|---|

| Diol | Polycondensation (with diacids) | Functional polyesters with pendant alkene groups for cross-linking. |

| Diol | Polyaddition (with diisocyanates) | Functional polyurethanes with sites for post-polymerization modification. |

| Alkene | Thiol-Ene "Click" Reaction | Grafting of functional molecules onto a polymer backbone; Formation of hydrogels. |

| Alkene | Free-Radical Polymerization | Creation of polymers with hydroxyl groups in the side chains. |

Contributions to the Development of New Reagents and Catalytic Systems

Chiral diols are a cornerstone of asymmetric catalysis, serving as highly effective ligands for metal catalysts and as powerful organocatalysts in their own right. nih.gov Well-known examples like BINOL and TADDOL have been widely used to induce enantioselectivity in a plethora of chemical reactions. These diols often function by forming transient covalent bonds with reagents, such as organoboronates, creating a chiral environment that directs the stereochemical outcome of the reaction. nih.gov

As a chiral 1,3-diol, enantiopure this compound represents a potential candidate for the development of new catalytic systems. It could be explored as a ligand for Lewis acidic metals or as an organocatalyst for reactions like asymmetric allylboration of ketones. nih.gov The unique structural feature of this compound compared to established catalysts is its terminal alkene. This alkene provides a reactive handle that could be used to immobilize the catalyst on a solid support, facilitating catalyst recovery and recycling. Alternatively, the alkene could be used to synthesize more complex, dimeric, or polymeric catalyst structures with potentially unique activities.

Table 4: Comparison of this compound with an Established Chiral Diol Ligand

| Feature | This compound | BINOL (1,1'-Bi-2-naphthol) |

|---|---|---|

| Chirality Source | Central (sp³ stereocenters) | Axial (restricted rotation) |

| Structure | Acyclic, flexible | Biaryl, rigid backbone |

| Functionality | Two secondary hydroxyls, one terminal alkene | Two phenolic hydroxyls |

| Potential Advantage | Alkene allows for immobilization or derivatization. | High rigidity provides a well-defined chiral pocket. |

Computational and Theoretical Chemistry Investigations of Hept 6 Ene 1,3 Diol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and stability of a molecule like Hept-6-ene-1,3-diol. These calculations, typically employing methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory, would provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO). The energy gap between these orbitals is crucial for determining the molecule's reactivity and electronic behavior.

Furthermore, these calculations would yield precise values for the molecule's total electronic energy, enthalpy of formation, and Gibbs free energy. These energetic parameters are essential for predicting the thermodynamic stability of this compound and for comparing its stability with other isomers or related compounds. Analysis of the molecular orbitals would also reveal the distribution of electron density, highlighting regions of the molecule that are electron-rich or electron-deficient, which is key to understanding its chemical reactivity.

Conformational Analysis and Potential Energy Surface Mapping

Due to the presence of single bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis is the study of these different arrangements and their relative energies. By systematically rotating the dihedral angles of the molecule's backbone, a potential energy surface (PES) can be mapped. This map reveals the energy of the molecule as a function of its geometry.

The minima on the PES correspond to stable conformers, while the saddle points represent the transition states between these conformers. For this compound, a key area of interest would be the orientation of the two hydroxyl groups and the alkenyl chain. Intramolecular hydrogen bonding between the hydroxyl groups could significantly influence the stability of certain conformations. rsc.org Studies on similar 1,3-diols have shown that the presence and strength of such hydrogen bonds are highly dependent on the solvent environment. rsc.org

Transition State Modeling and Mechanistic Pathways Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By modeling the transition states of potential reactions, such as dehydration, oxidation, or cyclization, the activation energies and reaction rates can be predicted. For instance, in an acid-catalyzed dehydration reaction, computational modeling could elucidate the structure of the carbocation intermediate and the transition state leading to its formation.

These models provide a detailed, step-by-step view of the reaction pathway, which is often difficult to obtain through experimental methods alone. This understanding of reaction mechanisms is vital for optimizing reaction conditions and for designing new synthetic routes.

Prediction of Spectroscopic Parameters (e.g., NMR, Vibrational Frequencies) and Comparison with Experimental Data

Theoretical calculations can predict various spectroscopic properties of this compound. For example, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants can be calculated and compared with experimental spectra to confirm the molecule's structure and stereochemistry. Studies on other 1,3-diols have demonstrated a good correlation between computed and experimental NMR shifts, although some systematic deviations can occur. nih.gov

Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be computed. These calculated frequencies help in the assignment of the absorption bands observed in the experimental IR spectrum to specific molecular vibrations, such as O-H stretching, C=C stretching, and various bending modes. Discrepancies between calculated and experimental spectra can often be resolved by considering the effects of the solvent and intermolecular interactions.

Molecular Dynamics Simulations of Intermolecular Interactions and Solution Behavior

Molecular dynamics (MD) simulations can provide a dynamic picture of this compound in a solution. mdpi.com By simulating the movement of the diol and surrounding solvent molecules over time, MD can reveal detailed information about intermolecular interactions, such as hydrogen bonding with the solvent. These simulations are particularly useful for understanding how the molecule behaves in different solvent environments, for instance, how its conformation might change between a polar and a non-polar solvent.

Advanced Spectroscopic and Analytical Methodologies in Hept 6 Ene 1,3 Diol Research

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-field and multi-dimensional NMR spectroscopy are powerful tools for the complete structural and stereochemical characterization of Hept-6-ene-1,3-diol in solution. A combination of 1D (¹H, ¹³C) and 2D NMR experiments is employed to assign all proton and carbon signals and to probe through-bond and through-space correlations. mdpi.com

Structural Elucidation:

¹H NMR: Provides information on the chemical environment of protons. The spectrum would show distinct signals for the vinyl protons (H-6, H-7), the methine protons adjacent to the hydroxyl groups (H-1, H-3), and the methylene protons (H-2, H-4, H-5).

¹³C NMR: Reveals the number of unique carbon environments. Signals for the two hydroxyl-bearing carbons, the four sp³ hybridized carbons of the chain, and the two sp² hybridized carbons of the double bond would be expected.

2D Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) coupling networks, allowing for the unambiguous assignment of protons on adjacent carbons by tracing the connectivity along the molecule's backbone.

Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton signal with its directly attached carbon, enabling the definitive assignment of carbon resonances. mdpi.com

Stereochemical and Conformational Analysis: this compound contains two stereocenters (C-1 and C-3), leading to the possibility of syn and anti diastereomers.

Coupling Constants (J-values): The magnitude of the coupling constants between protons, particularly on C-1, C-2, and C-3, can provide insight into the dihedral angles and thus the relative stereochemistry.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique detects through-space interactions between protons that are close to each other (typically <5 Å), regardless of bond connectivity. ethz.ch NOESY cross-peaks can help determine the relative configuration of the stereocenters and provide information about the preferred solution-state conformation of the flexible alkyl chain. mdpi.com For example, specific NOE contacts would differ between the syn and anti isomers due to different spatial proximities of the substituents around the C1-C3 segment.

A representative table of predicted ¹H and ¹³C NMR chemical shifts for this compound is provided below, based on established values for similar structural motifs.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-1 | ~3.8 - 4.0 | ~65 - 70 |

| C-2 | ~1.5 - 1.7 | ~40 - 45 |

| C-3 | ~3.6 - 3.8 | ~68 - 73 |

| C-4 | ~1.3 - 1.5 | ~22 - 27 |

| C-5 | ~2.0 - 2.2 | ~30 - 35 |

| C-6 | ~5.7 - 5.9 | ~138 - 140 |

| C-7 | ~4.9 - 5.1 | ~114 - 116 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Research

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the analysis of this compound, providing two key pieces of information: its exact molecular formula and insights into its structure through fragmentation analysis.

Precise Molecular Formula Determination: HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). For this compound (C₇H₁₄O₂), the expected exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ can be calculated. By comparing the experimentally measured mass to the theoretical mass, the elemental composition can be unequivocally confirmed, distinguishing it from other isomers or compounds with the same nominal mass.

Fragmentation Pathway Research: In mass spectrometry, the molecular ion is often subjected to fragmentation, breaking down into smaller, characteristic ions. Studying these fragmentation patterns provides a roadmap of the molecule's structure. For this compound, common fragmentation pathways would include:

Loss of Water: A common fragmentation for alcohols, leading to a prominent peak at [M-H₂O]⁺.

Alpha-Cleavage: Cleavage of C-C bonds adjacent to the oxygen atoms is expected. This could involve cleavage between C1-C2, C2-C3, and C3-C4.

Allylic Cleavage: The presence of the double bond at C-6 makes the C-5 position allylic. Cleavage of the C4-C5 bond can produce a stable, resonance-stabilized allylic cation. youtube.comyoutube.com

McLafferty Rearrangement: If the geometry is favorable, a rearrangement involving the double bond and a hydrogen atom transfer could occur.

Collision-Induced Dissociation (CID) experiments in tandem mass spectrometry (MS/MS) can be used to systematically fragment the parent ion and its subsequent fragments, helping to fully elucidate these pathways. nih.govnih.gov

| Ion | Proposed Formula | Predicted m/z | Fragmentation Pathway |

| [M+H]⁺ | C₇H₁₅O₂⁺ | 131.1072 | Protonation of parent molecule |

| [M-H₂O+H]⁺ | C₇H₁₃O⁺ | 113.0966 | Dehydration |

| [C₄H₉O]⁺ | C₄H₉O⁺ | 73.0653 | Cleavage of C4-C5 bond |

| [C₃H₅]⁺ | C₃H₅⁺ | 41.0391 | Allyl cation from cleavage of C4-C5 bond |

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding Studies and Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound and the nature of hydrogen bonding. mdpi.com

Functional Group Characterization: Both FT-IR and Raman spectra provide a "fingerprint" of the molecule, with specific peaks corresponding to the vibrational frequencies of different bonds.

O-H Stretch: A strong, broad absorption in the FT-IR spectrum between 3200-3600 cm⁻¹ is the classic signature of the hydroxyl groups.

C-H Stretches: Absorptions just below 3000 cm⁻¹ correspond to the sp³ C-H bonds, while the stretch for the sp² C-H at the double bond appears just above 3000 cm⁻¹.

C=C Stretch: The carbon-carbon double bond stretch typically appears around 1640-1680 cm⁻¹. This peak is often stronger and more reliable in the Raman spectrum than in the FT-IR spectrum.

C-O Stretch: A strong band in the FT-IR spectrum in the 1000-1200 cm⁻¹ region corresponds to the C-O single bond stretching vibrations.

Hydrogen Bonding Studies: The precise position and shape of the O-H stretching band are highly sensitive to hydrogen bonding. nih.gov

Free vs. Bonded OH: A sharp, weaker peak around 3600 cm⁻¹ corresponds to a "free" non-hydrogen-bonded hydroxyl group, which might be observed in very dilute solutions in a non-polar solvent. A broad, intense band at lower wavenumbers (e.g., 3200-3400 cm⁻¹) indicates hydroxyl groups participating in intermolecular (between different molecules) or intramolecular (within the same molecule) hydrogen bonding.

Intramolecular H-bonding: In this compound, an intramolecular hydrogen bond can form between the two hydroxyl groups, creating a pseudo-six-membered ring. This can be studied by analyzing the O-H region at different concentrations. The relative intensity of the intramolecular H-bond peak would be independent of concentration, whereas intermolecular bonds would decrease upon dilution.

| Vibrational Mode | Technique | Characteristic Wavenumber (cm⁻¹) | Notes |

| O-H Stretch (H-bonded) | FT-IR | 3200 - 3500 | Broad and strong |

| O-H Stretch (Free) | FT-IR | ~3600 | Sharp and weak |

| sp² C-H Stretch | FT-IR, Raman | 3010 - 3095 | Alkene C-H |

| sp³ C-H Stretch | FT-IR, Raman | 2850 - 3000 | Alkane C-H |

| C=C Stretch | Raman, FT-IR | 1640 - 1680 | Often weak in FT-IR |

| C-O Stretch | FT-IR | 1000 - 1200 | Strong absorption |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Elucidation

Because this compound possesses two chiral centers, it can exist as a pair of enantiomers ((1R, 3R) and (1S, 3S)) and a pair of diastereomers ((1R, 3S) and (1S, 3R)). Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining the absolute configuration of a purified enantiomer. wikipedia.org

These techniques measure the differential interaction of the chiral molecule with left- and right-circularly polarized light. mtoz-biolabs.com

Circular Dichroism (CD): Measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A CD spectrum shows positive or negative peaks (Cotton effects) for chromophores in a chiral environment. While the diol and alkene groups in this compound are weak chromophores, they can still produce a measurable CD spectrum.

Optical Rotatory Dispersion (ORD): Measures the rotation of the plane of polarized light as a function of wavelength.

The determination of absolute configuration is typically achieved by comparing the experimental chiroptical data with theoretical data predicted by quantum-mechanical calculations. nih.gov The standard protocol involves:

Assuming a specific absolute configuration (e.g., 1R, 3R).

Performing computational calculations (e.g., using Density Functional Theory, DFT) to predict the theoretical CD and/or ORD spectrum for that configuration.

Comparing the predicted spectrum with the experimentally measured spectrum.

A good match between the experimental and theoretical spectra confirms the assumed absolute configuration. A mirror-image relationship indicates the opposite configuration. hebmu.edu.cnmdpi.com

In Situ Spectroscopic Techniques for Monitoring Reaction Progress and Intermediate Detection

In situ spectroscopic techniques, such as real-time FT-IR or NMR, allow for the monitoring of chemical reactions involving this compound as they happen, without the need for sampling and offline analysis. mt.com This provides valuable data on reaction kinetics, mechanisms, and the presence of transient intermediates. sciencegears.com.auresearchgate.net

Reaction Monitoring: Consider the synthesis of this compound via the reduction of a corresponding keto-alcohol or diketone precursor.

In Situ FT-IR: Using an attenuated total reflectance (ATR) probe inserted directly into the reaction vessel, one could monitor the reaction in real-time. researchgate.net The disappearance of the strong carbonyl (C=O) absorption band (around 1715 cm⁻¹) of the starting material and the simultaneous appearance of the broad O-H band (3200-3600 cm⁻¹) of the diol product can be tracked over time. This data can be used to calculate reaction rates and determine the optimal endpoint of the reaction.

In Situ NMR: A reaction can be run directly inside an NMR tube placed in the spectrometer. nih.goved.ac.uk By acquiring spectra at regular intervals, the decrease in the signal intensity of reactant protons and the increase in the intensity of characteristic product protons (e.g., the methine protons at C-1 and C-3) can be quantified.

Intermediate Detection: These real-time techniques are particularly powerful for detecting short-lived reaction intermediates that may not be observable by conventional analysis. A temporary appearance and subsequent disappearance of specific signals in the IR or NMR spectrum could point to the formation of an unstable species, providing crucial evidence for a proposed reaction mechanism. researchgate.net For example, in a multi-step synthesis, the formation and consumption of an intermediate aldehyde or epoxide could potentially be observed.

Emerging Research Directions and Future Perspectives for Hept 6 Ene 1,3 Diol Studies

Innovations in Environmentally Benign Synthetic Routes

The push towards green chemistry is reshaping the synthesis of platform chemicals like Hept-6-ene-1,3-diol. royalsocietypublishing.org The focus is on minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources. Modern trends in organic synthesis are moving away from traditional methods that often rely on toxic solvents and harsh reagents. royalsocietypublishing.org

Key innovations include:

Aqueous Synthesis: Utilizing water as a non-toxic and abundant solvent is a significant goal. Metal-free photocatalyzed reactions, such as pinacol (B44631) coupling for vicinal diol synthesis, have been successfully demonstrated in water, offering a green alternative to conventional methods. bohrium.com Electrochemical strategies for the dihydroxylation of alkenes have also been developed using water as the hydroxyl source. organic-chemistry.org

Catalyst-Free and Metal-Free Reactions: To circumvent the use of expensive and often toxic transition metals, catalyst-free approaches are being developed. rsc.orgchemrxiv.org These include electrochemically driven dihydroxylations of alkenes and iodine-catalyzed dioxygenations. organic-chemistry.orgchemrxiv.org Furthermore, organocatalytic methods, using simple organic molecules like aryl iodides to catalyze diacetoxylation of alkenes, are gaining traction. organic-chemistry.org

Bio-Based Feedstocks: The synthesis of diols and other chemical building blocks from renewable resources like vegetable oils is a promising avenue. ocl-journal.org Thiol-ene coupling on fatty acid chains can produce diols under green conditions, often without solvents or initiators. ocl-journal.org

Energy-Efficient Methods: Physical methods like microwave-assisted synthesis, ultrasound, and UV-irradiation are being employed to accelerate reactions and reduce energy input. royalsocietypublishing.org The direct synthesis of polycarbonate diols from CO2 and α,ω-diols using a CeO2 catalyst under atmospheric pressure showcases a highly efficient and atom-economical process. rsc.org

Waste Reduction: Methodologies that simplify purification, such as controlled tosylation of diols that allows for purification by simple extraction and precipitation instead of chromatography, contribute to greener processes by reducing solvent waste and cost. jchemlett.com

Table 1: Comparison of Environmentally Benign Synthetic Strategies for Diols

| Strategy | Principle | Example Application | Key Advantage | Reference |

|---|---|---|---|---|

| Aqueous Synthesis | Using water as a green solvent. | Metal-free photocatalyzed pinacol coupling. | Non-toxic, abundant, and safe solvent. | bohrium.com |

| Electrochemical Synthesis | Using electricity to drive reactions, avoiding chemical oxidants. | Dihydroxylation of alkenes using KBr and water. | High atom economy, avoids stoichiometric chemical reagents. | organic-chemistry.orgchemrxiv.org |

| Bio-Based Synthesis | Utilizing renewable feedstocks. | Thiol-ene coupling on vegetable oils to produce diols. | Reduces reliance on petrochemicals, sustainable. | ocl-journal.org |

| Flow Chemistry with CO2 | Using continuous flow reactors with CO2 as a C1 source. | Direct synthesis of polycarbonate diols from CO2 and diols. | High efficiency, utilization of a greenhouse gas. | rsc.org |

| Organocatalysis | Employing small organic molecules as catalysts. | Aryl iodide-catalyzed syn-diacetoxylation of alkenes. | Avoids heavy metal contamination, often milder conditions. | organic-chemistry.org |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Beyond established synthetic routes, researchers are exploring novel ways to construct and modify the this compound scaffold. This involves developing unprecedented reactions that can build molecular complexity efficiently.

C-H Activation/Functionalization: Transition metal-catalyzed C-H activation has become a powerful tool for creating complex molecules from simple starting materials. nih.govresearchgate.net An innovative approach allows for the conversion of 1-alkenes into 1,4-diols through a formal homoallylic C(sp³)–H oxidation. nih.govresearchgate.net This type of strategy, which targets typically unreactive C-H bonds, could open new pathways to this compound derivatives by functionalizing the hydrocarbon backbone.

Domino and Cascade Reactions: Domino reactions, where multiple bond-forming events occur in a single step without isolating intermediates, offer a highly efficient path to complex heterocyclic structures. nih.gov Such sequences could be designed starting from this compound to rapidly assemble polycyclic systems. For instance, palladium-catalyzed oxidative carbocyclization can transform dienes into cyclic structures. su.se

Skeletal Rearrangements: Biomimetic ring contraction/expansion and other skeletal rearrangements are being used to synthesize complex natural products. rsc.org These transformations can dramatically alter the molecular framework, providing access to unusual and structurally diverse compounds from a common precursor like this compound.

Radical-Mediated Protocols: The emergence of transition-metal-free, radical-mediated protocols provides alternative routes to 1,2-diols from alkenes. rsc.org Exploring the innate diradical character of highly strained molecules can also enable uncommon modes of reactivity, offering new synthetic possibilities. researchgate.net

Table 2: Examples of Novel Transformations Relevant to Diol Synthesis

| Transformation Type | Description | Potential Application for this compound | Reference |

|---|---|---|---|

| Homoallylic C-H Oxidation | Conversion of 1-alkenes to 1,4-diols via an auxiliary-mediated C-H activation and oxidation sequence. | Novel synthetic routes by functionalizing the carbon skeleton. | nih.govresearchgate.net |

| Oxidative Carbocyclization | Palladium-catalyzed cyclization of substrates like allene-substituted olefins. | Construction of carbocyclic and heterocyclic derivatives. | su.se |

| Biomimetic Skeletal Rearrangement | Wagner-Meerwein type rearrangements used in the synthesis of complex triterpenoids. | Access to structurally diverse and complex analogs. | rsc.org |

| Domino Reactions | Sequential transformations in one pot to build complex heterocycles. | Efficient synthesis of polycyclic structures from the diol scaffold. | nih.gov |

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of automation and flow chemistry is set to revolutionize the synthesis and optimization of molecules like this compound. These technologies offer enhanced safety, efficiency, and scalability compared to traditional batch processes. researchgate.netsyrris.com

Flow chemistry platforms enable:

Rapid Optimization and Library Generation: Automated flow systems allow for the rapid screening of reaction conditions (temperature, pressure, catalysts) to find the optimal synthesis route. researchgate.netsyrris.com This is particularly valuable in the early stages of drug discovery for generating diverse compound libraries for screening. syrris.com

Enhanced Safety: Flow reactors handle hazardous reagents and exothermic reactions more safely due to the small reaction volumes and superior heat and mass transfer. acs.org This is crucial when working with highly reactive organometallic intermediates. acs.org

Scalability: A key advantage of flow chemistry is the seamless transition from small-scale synthesis for discovery to large-scale production without extensive re-optimization. syrris.com Modular systems can be scaled up by running them for longer or by using multiple reactors in parallel. acs.org

Integration with Other Technologies: Flow chemistry can be easily combined with other enabling technologies such as photochemistry, electrochemistry, and microwave irradiation, expanding the range of possible transformations. researchgate.netacs.org This integration can lead to fully automated, multi-step syntheses without the need for intermediate purification. acs.org For example, the direct synthesis of polycarbonate diols from CO2 has been effectively demonstrated in a continuous flow reactor. rsc.org

Table 3: Advantages of Flow Chemistry in Chemical Synthesis

| Advantage | Description | Relevance to this compound | Reference |

|---|---|---|---|

| Increased Efficiency | Reduced reaction times and integration of multiple steps shorten the overall discovery and synthesis process. | Faster development of synthetic routes and derivative libraries. | syrris.com |

| Improved Safety | Precise control over reaction parameters and small reactor volumes minimize risks associated with hazardous reactions. | Safer handling of reactive intermediates in multi-step syntheses. | acs.org |

| Facilitated Scalability | Direct route from lab-scale optimization to pilot or production scale without re-development. | Efficient production of larger quantities for further testing or application. | syrris.comacs.org |

| Technological Synergy | Combines with photochemistry, electrochemistry, and in-line analysis for advanced, automated processes. | Access to novel reaction space and high-throughput screening of derivatives. | researchgate.netacs.org |

Computational Design and Optimization of this compound Derivatives

Computational chemistry is becoming an indispensable tool for accelerating the discovery and development of new molecules. While specific computational studies on this compound are not widely documented, the principles of computational design are highly applicable to its future exploration.

Future research will likely involve:

Predicting Reactivity and Mechanisms: Quantum mechanics (QM) methods can be used to model reaction pathways, calculate transition states, and predict the outcomes of novel transformations. This can guide experimental work, saving time and resources. For instance, modeling can help understand the complex reaction mechanisms in polyesterification involving unsaturated diols. utwente.nl

Designing Derivatives with Tailored Properties: By using techniques like quantitative structure-activity relationship (QSAR) and molecular docking, scientists can design derivatives of this compound with enhanced biological activity or specific material properties.

Optimizing Macromolecular Structures: For applications in polymer science, statistical and molecular modeling can predict how monomer inputs, such as the diol length or degree of unsaturation, affect the final properties of polymers like polyesters. acs.org This allows for the rational design of materials with desired characteristics such as degradation rate and mechanical strength. acs.org

Investigating Intrinsic Molecular Properties: Theoretical surveys can elucidate fundamental properties like acidity, basicity, and electronic structure of unsaturated diols, providing a deeper understanding of their chemical behavior. acs.org

Table 4: Computational Approaches for Studying this compound

| Computational Method | Application | Potential Outcome | Reference |

|---|---|---|---|

| Quantum Mechanics (e.g., DFT) | Modeling reaction mechanisms and predicting spectroscopic properties. | Rationalization of reactivity and guidance for synthetic planning. | utwente.nlacs.org |

| Molecular Dynamics (MD) | Simulating the conformational behavior of derivatives and their interactions with biological targets. | Insight into binding modes and conformational preferences. | N/A |

| QSAR/Statistical Modeling | Correlating chemical structure with physical or biological properties. | Design of derivatives with optimized properties (e.g., in polymers). | acs.org |

| Molecular Docking | Predicting the binding affinity and orientation of a ligand within a protein active site. | Identification of potential biological targets and lead optimization. | N/A |

Bio-inspired Synthesis and Mimicry of Biological Transformations

Nature provides a rich blueprint for efficient and selective chemical transformations. Bio-inspired and biomimetic approaches aim to harness these principles for synthetic chemistry. A crucial finding identifies the closely related hept-6-ene-2,5-diol motif as a common structural element in numerous bioactive compounds, including cholesterol biosynthesis inhibitors and antimicrobial agents. barc.gov.in The successful enantioselective synthesis of this motif using lipase-catalyzed acylation highlights the power of biocatalysis in this area. barc.gov.in

Future directions include:

Enzymatic Catalysis: The use of enzymes, particularly lipases, for the kinetic resolution and chemoselective acylation of diols is a well-established and powerful strategy for producing enantiomerically pure compounds. barc.gov.in Expanding the enzymatic toolbox for the synthesis and modification of this compound will be a key research focus.

Biomimetic Oxidation Systems: Inspired by respiratory chain processes in living organisms, catalytic systems that use environmentally benign oxidants like molecular oxygen (air) are being developed. su.secapes.gov.br These systems often use metal-macrocyclic complexes and electron transfer mediators to mimic the function of enzymes, enabling transformations like the 1,4-diacetoxylation of dienes and the aerobic oxidation of alcohols and diols. su.secapes.gov.br

Chelation-Directed Reactions: Mimicking enzymatic reactions, lanthanide ions can be used to catalyze the direct monoacylation of diols in water with high selectivity. acs.orgresearchgate.net This approach relies on the formation of a chelation complex between the metal ion, the diol, and the acylating agent, mirroring the substrate binding in an enzyme's active site. acs.org

Synthesis from Bio-Renewable Sources: A broader bio-inspired approach involves the synthesis of platform chemicals from renewable feedstocks. Strategies to convert vegetable oils and their derivatives into a wide range of diols using green chemistry principles like thiol-ene coupling are being actively pursued. ocl-journal.org

Table 5: Bio-inspired and Biomimetic Synthetic Strategies

| Strategy | Biological Inspiration | Synthetic Application | Key Advantage | Reference |

|---|---|---|---|---|

| Enzymatic Catalysis | Enzyme selectivity and efficiency. | Lipase-catalyzed kinetic resolution of diols for enantioselective synthesis. | High stereoselectivity under mild conditions. | barc.gov.in |

| Biomimetic Oxidation | Cellular respiration (electron transfer chains). | Aerobic oxidation of alcohols/diols using catalytic systems with O2 as the oxidant. | Use of a green and inexpensive oxidant (air). | su.secapes.gov.br |

| Biomimetic Acylation | Enzymatic acylation of tRNA. | Lanthanide-promoted selective monoacylation of diols in water. | High selectivity in an environmentally benign solvent. | acs.org |

| Bio-based Feedstocks | Natural oils and fats as starting materials. | Synthesis of diols from vegetable oil methyl esters. | Sustainability and reduced carbon footprint. | ocl-journal.org |

Q & A

Q. What are the recommended methods for synthesizing Hept-6-ene-1,3-diol in laboratory settings?

this compound can be synthesized via dihydroxylation of hept-6-ene using osmium tetroxide (OsO₄) or via Sharpless asymmetric epoxidation followed by hydrolysis. Key steps include maintaining anhydrous conditions and controlled temperature (0–5°C) to minimize side reactions like polymerization. Post-synthesis purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Purity should be verified using HPLC or GC-MS .

Q. How can researchers confirm the structural identity and purity of this compound?

- Spectroscopy : ¹H/¹³C NMR to confirm hydroxyl and alkene proton environments. IR spectroscopy for O-H (~3200–3600 cm⁻¹) and C=C (~1640 cm⁻¹) stretches.

- Chromatography : HPLC with a polar stationary phase (C18 column) and UV detection at 210 nm. GC-MS for volatile derivatives (e.g., trimethylsilyl ethers).

- Elemental analysis (C, H, O) to validate stoichiometry. Discrepancies in spectral data should prompt structural re-evaluation using computational tools (e.g., DFT for NMR prediction) .

Q. What safety protocols are critical when handling this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Inert atmosphere (argon) at 2–8°C to prevent oxidation or polymerization.

- Waste disposal : Segregate as hazardous organic waste for incineration. Refer to SDS guidelines for diol analogs, which highlight risks of respiratory irritation (H335) and skin corrosion (H315) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational spectral data for this compound?

Discrepancies in NMR chemical shifts may arise from solvent effects, conformational flexibility, or incorrect stereochemical assignments. Solutions include:

- Solvent standardization : Compare data in identical solvents (e.g., CDCl₃ vs. DMSO-d₆).

- Dynamic NMR : Study temperature-dependent spectra to identify rotamers.

- DFT modeling : Use software like Gaussian or ORCA to simulate spectra under experimental conditions. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What are the challenges in utilizing this compound as a ligand in coordination chemistry?

The diol’s alkene moiety may compete with hydroxyl groups for metal binding, leading to mixed coordination modes. Strategies:

- pH control : Deprotonate hydroxyls (pH >10) to enhance O-metal bonding.

- Steric modification : Introduce bulky substituents to favor specific coordination sites.

- Spectroscopic monitoring : Use UV-Vis and EPR to track metal-diol interactions. Reference studies on analogous diols in vanadium or cobalt complexes for mechanistic insights .

Q. How does the stereochemistry of this compound influence its reactivity in enzyme-catalyzed reactions?

Enantioselectivity in enzymatic systems (e.g., alcohol dehydrogenases) depends on the diol’s configuration. Methods to study this:

- Chiral chromatography : Separate enantiomers using chiral columns (e.g., Chiralcel OD-H).

- Kinetic assays : Compare reaction rates of (R,R) vs. (S,S) isomers.

- Molecular docking : Simulate enzyme-substrate interactions with software like AutoDock. Recent work on 1,5-hexadiene-3,4-diol highlights stereochemical impacts on catalytic efficiency .

Q. What strategies mitigate thermal instability during high-temperature reactions involving this compound?

- Inert additives : Use radical inhibitors (e.g., BHT) to prevent alkene polymerization.

- Microwave synthesis : Shorten reaction times to reduce thermal exposure.

- Protective group chemistry : Acetylate hydroxyls to stabilize the molecule. Thermal gravimetric analysis (TGA) can identify decomposition thresholds (~150–200°C for similar diols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.